(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is an organic compound with the molecular formula and a molecular weight of approximately 220.09 g/mol. This compound features a chiral center, making it optically active, and is characterized by the presence of a dichlorophenyl group. It is categorized under amino alcohols and is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The compound is identified by the CAS Number 1213117-76-0. It belongs to the class of amino alcohols, which are compounds containing both an amino group and a hydroxyl group. Its structure suggests that it may exhibit interesting biological activities due to the presence of the dichlorophenyl moiety, which is often associated with various pharmacological properties.
The synthesis of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL can be approached through several methods:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to favor the formation of the desired stereoisomer. Techniques such as high-performance liquid chromatography may be employed for purification and analysis of enantiomeric purity.
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yields and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize products.
The mechanism of action for (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is not fully elucidated but may involve modulation of neurotransmitter systems due to its structural similarity to other bioactive compounds. The amino group could interact with receptors or enzymes relevant in pharmacological pathways.
Research indicates that compounds with similar structures often exhibit activity at adrenergic or serotonergic receptors, suggesting potential therapeutic applications.
While specific data on density and boiling point are not available for this compound, typical physical properties for similar amino alcohols include:
Key chemical properties include:
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL has potential applications in:
This compound's unique structure makes it a candidate for further exploration in drug discovery and development contexts.
Chiral amino alcohols serve as privileged scaffolds in pharmaceutical design due to their dual hydrogen-bonding capacity and stereoselective target engagement. The (1R,2R) configuration in this compound enables precise molecular recognition with biological targets, a feature exploited in neurotransmitters, enzyme inhibitors, and antimicrobial agents [3] . For example:
The stereochemistry of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-ol is not merely incidental; it dictates pharmacodynamic efficacy. Studies show that enantiopure amino alcohols exhibit up to 100-fold greater activity than racemic mixtures against specific targets, such as G-protein-coupled receptors [3] [8]. This compound’s β-hydroxyamine motif facilitates hydrogen-bond donation to carbonyl groups or phosphorylated residues in enzymes, while its hydrophobic propanol chain enhances membrane permeability [4].
Table 1: Stereochemical Identifiers of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-ol
Stereochemical Descriptor | Identifier |
---|---|
Canonical SMILES | CC@@HC@HC₁C(Cl)=CC=CC=1Cl |
Isomeric SMILES | CC@HO |
InChI | InChI=1S/C₉H₁₁Cl₂NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChIKey | BTJUURDIFWQGTR-ANLVUFKYSA-N |
The 2,6-dichlorophenyl group is a bioisostere of privileged heterocycles, conferring metabolic stability and target affinity. Key attributes include:
This moiety appears in diverse therapeutics:
Table 2: Bioactive Molecules Containing 2,6-Dichloroaryl Motifs
Compound Class | Biological Target | Activity | Reference |
---|---|---|---|
GSK-3 Inhibitors | Glycogen synthase kinase-3 | IC₅₀ = 8 nM | [2] |
Sulfone-oxadiazole hybrids | Fungal pathogens | EC₅₀ = 5.21–21.00 μg/mL | [7] |
Kinase p70S6Kβ inhibitors | Ribosomal protein kinase | IC₅₀ = 444 nM | [2] |
Dichlorinated phenylpropanolamines evolved from early sympathomimetic agents like ephedrine. The strategic addition of halogens emerged in the 1980s to counteract rapid metabolism. Key milestones include:
Synthetic methodologies advanced in parallel:
Table 3: Evolution of Dichlorophenylpropanolamine Derivatives
Compound | Structural Features | Year | Significance | |
---|---|---|---|---|
(1R,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol | Bromo/difluoro substitution | 2025 | Enhanced halogen diversity for SAR studies | [8] |
Diclofenac oxidation product | Iminoquinone core | 2011 | Metabolite characterization via biomimetic catalysis | [9] |
1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol | Benzylamine linker | 2000s | Beta-adrenergic receptor research | [10] |
Compound Index
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: